molecular formula C12H18N2O2 B12109171 2-Amino-n-(2-methoxyethyl)-3-phenylpropanamide

2-Amino-n-(2-methoxyethyl)-3-phenylpropanamide

Cat. No.: B12109171
M. Wt: 222.28 g/mol
InChI Key: QEBAECSECXVPMC-UHFFFAOYSA-N
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Description

2-Amino-n-(2-methoxyethyl)-3-phenylpropanamide is an organic compound with the molecular formula C12H17NO2 This compound is characterized by the presence of an amino group, a methoxyethyl group, and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-Amino-n-(2-methoxyethyl)-3-phenylpropanamide typically begins with commercially available starting materials such as benzaldehyde, glycine, and 2-methoxyethylamine.

    Step-by-Step Synthesis:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures (0-25°C) and inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Conversion to secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-n-(2-methoxyethyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of pharmaceuticals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-n-(2-methoxyethyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-n-(2-methoxyethyl)-benzamide: Similar in structure but lacks the phenyl group on the propanamide backbone.

    3-Phenylpropanamide: Lacks the amino and methoxyethyl groups, making it less versatile in chemical reactions.

    2-Amino-3-phenylpropanamide: Similar but lacks the methoxyethyl group, which may affect its solubility and reactivity.

Uniqueness

2-Amino-n-(2-methoxyethyl)-3-phenylpropanamide is unique due to the presence of both the methoxyethyl and phenyl groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and provide multiple sites for chemical modification, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-amino-N-(2-methoxyethyl)-3-phenylpropanamide

InChI

InChI=1S/C12H18N2O2/c1-16-8-7-14-12(15)11(13)9-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3,(H,14,15)

InChI Key

QEBAECSECXVPMC-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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